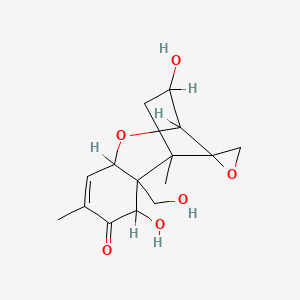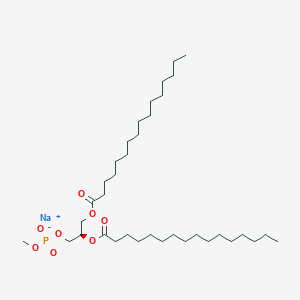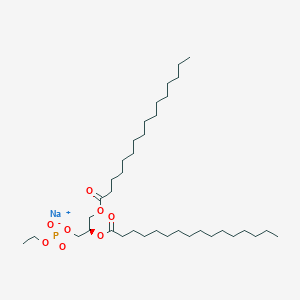![molecular formula C13H15NO4 B6596483 4-[(2-Acetylphenyl)carbamoyl]butanoic acid CAS No. 91958-32-6](/img/structure/B6596483.png)
4-[(2-Acetylphenyl)carbamoyl]butanoic acid
Overview
Description
4-[(2-Acetylphenyl)carbamoyl]butanoic acid, also known as N-Acetyl-L-leucine-N'-phenylhydrazide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the amino acid leucine and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-[(2-Acetylphenyl)carbamoyl]butanoic acid is not fully understood. However, it is believed to exert its neuroprotective effects through its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and reduce oxidative stress in the brain. Additionally, it can reduce the production of pro-inflammatory cytokines, which can contribute to neuroinflammation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 4-[(2-Acetylphenyl)carbamoyl]butanoic acid has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can improve glucose metabolism and insulin sensitivity in animal models. Additionally, it has been shown to reduce lipid peroxidation and improve liver function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-[(2-Acetylphenyl)carbamoyl]butanoic acid in lab experiments is its neuroprotective properties. This compound can be used to study the effects of oxidative stress and inflammation on neuronal function. Additionally, it can be used to investigate the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood. Additionally, there is a lack of information regarding its toxicity and potential side effects.
Future Directions
There are several future directions for research on 4-[(2-Acetylphenyl)carbamoyl]butanoic acid. One area of research is to further investigate its neuroprotective properties and potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for more studies to investigate the potential applications of this compound in other areas of research, such as metabolic disorders and liver disease.
Conclusion:
In conclusion, 4-[(2-Acetylphenyl)carbamoyl]butanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits neuroprotective properties and has been shown to improve memory and cognitive function in animal models. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, 4-[(2-Acetylphenyl)carbamoyl]butanoic acid has the potential to be a valuable tool for investigating the effects of oxidative stress and inflammation on neuronal function.
Scientific Research Applications
4-[(2-Acetylphenyl)carbamoyl]butanoic acid has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where it has been shown to exhibit neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, 4-[(2-Acetylphenyl)carbamoyl]butanoic acid has been shown to improve memory and cognitive function in animal models.
properties
IUPAC Name |
5-(2-acetylanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(15)10-5-2-3-6-11(10)14-12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPHUURWBQCCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251541 | |
| Record name | 5-[(2-Acetylphenyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Acetylphenyl)carbamoyl]butanoicacid | |
CAS RN |
91958-32-6 | |
| Record name | 5-[(2-Acetylphenyl)amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91958-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Acetylphenyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

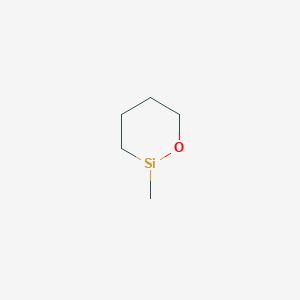

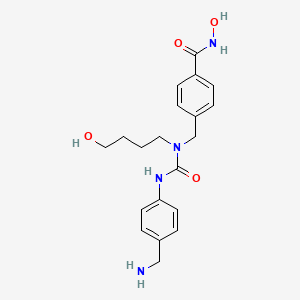
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)



